Bacteriochlorin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

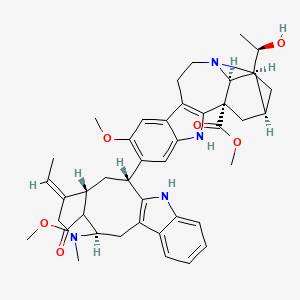

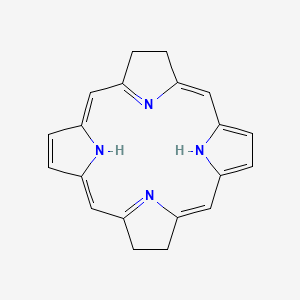

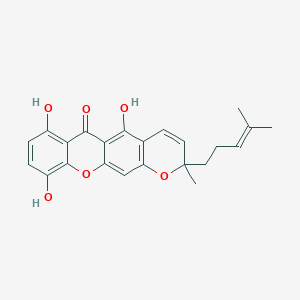

Bacteriochlorin is a tetrapyrrole fundamental parent that consists of two pyrrole and two reduced pyrrole units connected by methine linkages, where the two reduced pyrroles are located diagonally opposite one another. It is a tetrapyrrole fundamental parent and a member of bacteriochlorins.

Wissenschaftliche Forschungsanwendungen

Photochemical Studies

Bacteriochlorins are notable for their strong absorption in the near-infrared spectral region, making them excellent candidates for various photochemical studies. Their synthetic accessibility allows for diverse applications in photomedicine and solar light harvesting. An extensive study on synthetic bacteriochlorins has shown their tunable absorption in the near-infrared region, providing significant potential for fundamental studies and diverse applications (Krayer et al., 2010).

Photodynamic Therapy (PDT)

Bacteriochlorins are considered promising for photodynamic therapy (PDT), especially due to their absorption in the near-infrared region which allows deep tissue penetration. They have been tailored with cationic, amphipathic, or lipophilic substituents for improved stability and suitability in PDT applications (Ruzié et al., 2008).

Solar Energy Conversion

The strong near-infrared absorption of bacteriochlorins makes them ideal for solar energy conversion applications. Their photophysical properties and electronic structure have been extensively studied, indicating their potential in extending the features of native photosynthetic pigments for efficient solar light harvesting (Yang et al., 2011).

Near-Infrared Absorbing Photosensitizers

Bacteriochlorins and their metal complexes, known for their intense electronic absorption in the near-infrared part of the electromagnetic spectrum, are considered for applications as near-infrared absorbing photosensitizers. Their use in medical applications, such as cancer photodynamic therapy, photodiagnosis, and photodynamic inactivation of bacteria, viruses, and fungi, is particularly emphasized (Pucelik et al., 2020).

Photomedical Applications

Synthetically accessible bacteriochlorins have been developed for photomedical applications. Their absorption in the near-infrared spectral region and enhanced stability make them suitable for diverse applications in photomedicine (Borbas et al., 2008).

Photochemical Labeling

Bacteriochlorins have been prepared for bioorthogonal labeling in photochemical studies, expanding their use in both energy sciences and life sciences. Their wavelength tunability and bioconjugatable groups make them ideal candidates for various photochemical applications (Jiang et al., 2015).

Eigenschaften

Produktname |

Bacteriochlorin |

|---|---|

Molekularformel |

C20H18N4 |

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

2,3,12,13,22,24-hexahydroporphyrin |

InChI |

InChI=1S/C20H18N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-2,7-12,21,24H,3-6H2 |

InChI-Schlüssel |

BHPNXACHQYJJJS-UHFFFAOYSA-N |

SMILES |

C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5 |

Kanonische SMILES |

C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5 |

Synonyme |

2,3,12,13-tetrahydroporphyrin bacteriochlorin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4,11-diazaheptacyclo[12.6.6.02,13.03,11.05,10.015,20.021,26]hexacosa-3,5,7,9,15,17,19,21,23,25-decaen-12-one](/img/structure/B1244248.png)

![(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B1244253.png)

![[4-(Pyrid-3-ylaminomethyl)-2-phenylbenzoyl]methionine methyl ester hydrochloride](/img/structure/B1244255.png)

![9-Benzyl-1,5-bis[(4-methoxyphenyl)sulfonyl]-3-methylene-1,5,9-triazacyclododecane](/img/structure/B1244266.png)